molecular formula C36H42N6O7 B10855196 Endomorphin 1 (acetate)

Endomorphin 1 (acetate)

Cat. No.: B10855196
M. Wt: 670.8 g/mol
InChI Key: ISCQEYDGKZTCMS-YAOJAVRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Endomorphin 1 (acetate) can be synthesized using a combination of enzymatic and chemical methods. The synthesis involves the following steps :

    Synthesis of Boc-Trp-Phe-NH2: This peptide is synthesized with a high yield of 97.1% using the solvent-stable protease WQ9-2 in a 20% methanol medium.

    Removal of Boc Group: The Boc group is removed using trifluoroacetic acid to generate Trp-Phe-NH2.

    Synthesis of Boc-Tyr-Pro-OH: This is synthesized chemically using the efficient mixed carbonic anhydride method.

    Formation of Tetrapeptide: Boc-Tyr-Pro-Trp-Phe-NH2 is synthesized with a yield of 84.5% using another organic solvent-tolerant protease, PT121, in an organic-aqueous biphasic system.

    Final Purification: Endomorphin 1 (acetate) is obtained by removing the Boc group from Boc-Tyr-Pro-Trp-Phe-NH2, followed by one-step purification using high-speed countercurrent chromatography (HSCCC), achieving a purity greater than 99.8%.

Chemical Reactions Analysis

Endomorphin 1 (acetate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Endomorphin 1 (acetate) has a wide range of scientific research applications, including:

Mechanism of Action

Endomorphin 1 (acetate) exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent inhibition of neurotransmitter release. This results in analgesic effects and modulation of pain perception .

Comparison with Similar Compounds

Endomorphin 1 (acetate) is unique among opioid peptides due to its high affinity and selectivity for the μ-opioid receptor. Similar compounds include:

Endomorphin 1 (acetate) stands out due to its potent analgesic effects with fewer side effects compared to traditional opioid analgesics .

Properties

Molecular Formula

C36H42N6O7

Molecular Weight

670.8 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H38N6O5.C2H4O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;1-2(3)4/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);1H3,(H,3,4)/t26-,28-,29-,30-;/m0./s1

InChI Key

ISCQEYDGKZTCMS-YAOJAVRNSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.